molecular formula C13H16O5 B1212789 3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid CAS No. 92838-21-6

3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B1212789
CAS No.: 92838-21-6
M. Wt: 252.26 g/mol
InChI Key: OHTHCLNOXXLROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid is a natural product found in Penicillium citrinum and Penicillium with data available.

Scientific Research Applications

Synthesis of Mangostins

  • This compound has been used in the synthesis of mangostins, which are a class of natural products with various biological activities. The synthesis process involves several steps, including acylation and selective methylation, highlighting the compound's utility in complex organic syntheses (Lee, 1982).

Study of Oxidation Reactions

  • It has been utilized in studies exploring oxidation reactions. For instance, its analog, Trolox c, was studied for its oxidation properties in aqueous solutions, contributing to a better understanding of chemical reaction mechanisms (Thomas & Bielski, 1989).

Development of Antiarrhythmic Agents

  • Derivatives of this compound have been investigated for their potential as antiarrhythmic agents. This includes the study of various substituents and their effects on arrhythmias, particularly in the context of ischemia-reperfusion injury (Koini et al., 2009).

Cytotoxic Compounds Synthesis

  • Research has been conducted on derivatives like pyrano[4,3-c][2]benzopyran-1,6-dione for their cytotoxic properties, especially against cancer cell lines. This highlights its role in the development of potential therapeutic agents (Mo et al., 2004).

Synthesis of Pharmaceuticals

  • It serves as an intermediate in the synthesis of pharmaceuticals like Nebivolol, an antihypertensive agent. The research on its synthesis emphasizes its importance in medicinal chemistry (Xin-zhi, 2007).

Photoreversible Photographic Systems

  • The compound has been studied in the context of photoreversible photographic systems, revealing its potential in photochemical applications (Shimizu, Kokado, & Inoue, 1969).

Properties

92838-21-6

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

6,8-dihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid

InChI

InChI=1S/C13H16O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h5,7,14-15H,4H2,1-3H3,(H,16,17)

InChI Key

OHTHCLNOXXLROK-UHFFFAOYSA-N

SMILES

CC1C(OCC2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

Canonical SMILES

CC1C(OCC2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

synonyms

3,4-dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
dihydrocitrinin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 2
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 3
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 4
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 5
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 6
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid

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